molecular formula C18H12N2O3 B14606334 Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- CAS No. 58907-74-7

Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-

Cat. No.: B14606334
CAS No.: 58907-74-7
M. Wt: 304.3 g/mol
InChI Key: XUKKWTZUASMCMH-UHFFFAOYSA-N
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Description

Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- is a complex organic compound that belongs to the phenoxazine family. Phenoxazines are tricyclic heterocycles made up of two benzene rings joined together by an oxazine structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenoxazine derivatives, including Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-, typically involves the thermal condensation of o-aminophenol and catechol . This process can be optimized by varying the reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity.

Industrial Production Methods

Industrial production methods for phenoxazine derivatives often involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The specific conditions, such as the choice of catalysts and solvents, are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- involves its interaction with various molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to intercalate into DNA, thereby inhibiting the replication of cancer cells. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- include:

Uniqueness

What sets Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- apart from similar compounds is its unique combination of properties, including its potential as an anticancer agent and its applications in material science. Its ability to undergo various chemical reactions and form diverse products also contributes to its versatility and usefulness in scientific research .

Properties

CAS No.

58907-74-7

Molecular Formula

C18H12N2O3

Molecular Weight

304.3 g/mol

IUPAC Name

N-(5-oxobenzo[a]phenoxazin-6-yl)acetamide

InChI

InChI=1S/C18H12N2O3/c1-10(21)19-16-17(22)12-7-3-2-6-11(12)15-18(16)23-14-9-5-4-8-13(14)20-15/h2-9H,1H3,(H,19,21)

InChI Key

XUKKWTZUASMCMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=NC3=CC=CC=C3O2)C4=CC=CC=C4C1=O

Origin of Product

United States

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